3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride
Description
Properties
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;/h11H,1-8H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAJLCDVQNWVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-56-6 | |
| Record name | 3,9-Diazaspiro[5.6]dodecan-10-one, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Imine Formation and Allylation
The synthesis begins with the condensation of benzylamine with aldehydes to form imines 3b–3d in near-quantitative yields (Scheme 1). These imines undergo nucleophilic addition with allylmagnesium chloride in tetrahydrofuran (THF) at −20°C, yielding intermediates 4b–4d in >90% yields. The use of THF instead of toluene and substitution of allylmagnesium bromide with chloride improved reproducibility and scalability.
Table 1: Reaction Conditions for Allylation
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Imine formation | Benzylamine, toluene | Toluene | Reflux | ~100% |
| Allylation | AllylMgCl | THF | −20°C → rt | >90% |
One-Pot Bromination and Cyclization
Intermediates 4b–4d are subjected to a one-pot bromination-cyclization sequence using aqueous HBr and Br₂ in dichloromethane, followed by triethylamine quenching. This generates spirocyclic precursors 6b–6d with 90% purity, eliminating the need for column chromatography. The exothermic bromination step requires careful temperature control (<25°C) to prevent side reactions.
Hydroboration-Oxidation and Mesylation
Borane-Dependent Hydroboration
The hydroboration-oxidation of alkene 8 to alcohol 9 is a critical bottleneck. Freshly prepared borane (from NaBH₄ and I₂) is essential, as commercial BH₃ sources led to reduced yields (71–83% vs. <50%). The resulting alcohol 9 is mesylated to yield 10 , setting the stage for pyrrolidine ring closure.
Table 2: Hydroboration-Oxidation Optimization
| Borane Source | Yield of 9 | Notes |
|---|---|---|
| Freshly prepared BH₃ | 71–83% | Optimal for scale-up |
| Commercial BH₃·THF | <50% | Inconsistent reactivity |
Final Cyclization and Hydrochloride Formation
Cyclization of mesylate 10 under basic conditions forms the spirocyclic core. Subsequent hydrogenolysis of the Cbz group (catalytic H₂/Pd) and treatment with HCl yields 3,9-diazaspiro[5.6]dodecan-10-one hydrochloride. Notably, sulfur-containing analogs (e.g., 1f , 1m ) failed under hydrogenolysis conditions, necessitating alternative deprotection strategies.
Alternative Routes via tert-Butyl Carbamate Protection
Boc-Protected Intermediate Synthesis
A complementary approach involves tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a precursor synthesized via Boc protection of 3-(piperidin-4-yl)propan-1-ol. Reaction with di-tert-butyl dicarbonate in dioxane or dichloromethane (20–25°C, 2–12 h) affords the Boc-protected alcohol in 82–88% yields (Table 3).
Table 3: Boc Protection Conditions
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| Dioxane | NaOH | 0°C → rt | 12 h | 82% |
| Dichloromethane | None | 20°C | 2 h | 88% |
Limitations and Adaptations
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different substituents .
Scientific Research Applications
3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-Methyl-3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride
- Molecular Formula : C₁₁H₂₂Cl₂N₂O
- Molecular Weight : 269.21 g/mol
- CAS: 1390654-21-3 Key Differences: The addition of a methyl group at the 9-position increases molecular weight by 14.03 g/mol compared to the parent compound. Pharmacological Impact: Methylation may alter metabolic stability or binding affinity to targets such as kinases or GPCRs, though specific data are unavailable in the evidence.
3,9-Diazaspiro[5.6]dodecan-10-one (Free Base)
- Molecular Formula : C₁₀H₁₈N₂O
- Molecular Weight : 182.26 g/mol
- CAS : 1268334-89-9
Key Differences :- The absence of hydrochloride salts reduces molecular weight by 72.92 g/mol , significantly lowering polarity.
- The free base form is less water-soluble, necessitating salt formation (e.g., dihydrochloride) for formulation in injectables or oral dosage forms .
- Stability: Hydrochloride salts generally exhibit better crystallinity and shelf life compared to free bases.
9-(Cyclopropylmethyl)-3,9-Diazaspiro[5.6]dodecan-10-one HCl
- CAS: Not explicitly provided (ChemDiv ID: BB93-0103)
- Structure: Features a cyclopropylmethyl substituent at the 9-position . Key Differences: The cyclopropylmethyl group introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding kinetics. Potential Applications: Such modifications are common in CNS drugs to enhance blood-brain barrier penetration or reduce off-target interactions .
Spiro[5.5]undecane Derivatives
- Example: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1228631-69-3 ) .
Key Differences :
Physicochemical and Pharmacological Comparisons
Table 1. Comparative Physicochemical Properties
*Estimated based on structural analogs.
Research and Development Considerations
- Salt Selection : The dihydrochloride form is preferred for its balance of solubility and stability, critical for preclinical testing .
- Structural Modifications : Substituents like methyl or cyclopropylmethyl groups are explored to optimize pharmacokinetics (e.g., half-life, bioavailability) .
- Safety Profiles: Limited hazard data exist, but spirocyclic amines generally exhibit manageable toxicity, as seen in 8-aminospiro[4.5]decane hydrochloride (No significant hazards reported) .
Biological Activity
3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes nitrogen atoms, which are critical for its biological interactions. The molecular formula is and the compound is often studied in its dihydrochloride form for enhanced solubility and stability.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ |
| SMILES | C1COCCC12CC(=O)NCCN2 |
| InChI | InChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) |
| InChIKey | RUPQUGZZXCAFPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both nitrogen and oxygen in its structure enables diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Pharmacological Studies
Research has indicated that compounds similar to 3,9-Diazaspiro[5.6]dodecan-10-one exhibit a range of biological activities:
- Anticonvulsant Activity : Studies have shown that related spiro compounds can delay the onset of seizures in animal models, suggesting potential use in treating epilepsy or other seizure disorders .
- Antithrombotic Properties : Some derivatives have been identified as glycoprotein antagonists that may prevent thrombosis, indicating a role in cardiovascular health .
- CNS Activity : Molecular modeling studies suggest that these compounds can modulate the GABA-A receptor, implicating their potential as anxiolytics or sedatives .
Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant properties of a series of diazaspiro compounds, including those structurally related to 3,9-Diazaspiro[5.6]dodecan-10-one. The results indicated significant delays in seizure onset compared to standard treatments like phenobarbital.
Study 2: Antithrombotic Effects
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of certain diazaspiro compounds as non-peptide glycoprotein antagonists, demonstrating their potential in preventing thrombosis-related conditions .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Starting Materials : Typically synthesized from N-benzyl piperidine derivatives and ethyl cyanoacetate.
- Reaction Conditions : The process often uses mild conditions to enhance yield and scalability.
- Final Product : The compound is usually obtained in its hydrochloride form for improved solubility.
Synthesis Overview Table
| Step | Description |
|---|---|
| Starting Material | N-benzyl piperidine + ethyl cyanoacetate |
| Key Reaction | Hydrolysis followed by reduction |
| Final Product | This compound |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride, and how can spirocyclic intermediates be stabilized during the process?
- Methodology : Synthesis typically involves cyclization reactions using tert-butyl carbamate (Boc) protecting groups to prevent undesired side reactions. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives (CAS: 1228631-69-3) are intermediates that require precise pH control and anhydrous conditions to stabilize the spirocyclic core . Catalysts like palladium or nickel may be used for cross-coupling steps, but reaction temperatures should not exceed 80°C to avoid decomposition .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm spirocyclic integrity using mass spectrometry (MS) .
Q. How can the spirocyclic structure and hydrochloride salt form of this compound be confirmed using spectroscopic and crystallographic methods?
- Structural Analysis :
- NMR : Use H and C NMR to verify the spiro junction (characteristic splitting patterns) and protonation state of the diaza groups. For example, similar spiro compounds show distinct shifts at δ 3.2–4.1 ppm for protons adjacent to the spiro nitrogen .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of the spiro system and confirms hydrochloride salt formation via chloride ion coordination .
Q. What chromatographic methods are recommended for assessing purity and resolving synthetic byproducts?
- HPLC Protocol :
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
- Flow Rate : 1.0 mL/min, 25°C .
Advanced Research Questions
Q. How should researchers address discrepancies in reported binding affinities or pharmacological activity across different assays?
- Troubleshooting Framework :
- Assay Conditions : Compare buffer pH (e.g., physiological vs. acidic conditions) and ionic strength, as protonation states of the diaza groups influence receptor interactions .
- Sample Purity : Re-analyze batches via HPLC to rule out undetected impurities (e.g., regioisomers) that may skew activity data .
- Biological Models : Validate target specificity using knockout cell lines or competitive binding assays with reference standards (e.g., USP-grade impurities) .
Q. What strategies optimize the compound’s stability in physiological buffers for in vitro studies?
- Stability Testing :
- pH Sensitivity : Perform accelerated degradation studies (e.g., 40°C for 72 hours) across pH 2–8. Spiro compounds often degrade via ring-opening at extremes (pH <3 or >8) .
- Light Sensitivity : Store solutions in amber vials under inert gas (N) to prevent photolytic cleavage .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the spiro core?
- SAR Design Principles :
- Core Modifications : Introduce substituents at the 6-position of the spiro ring (e.g., methyl or fluorine groups) to assess steric and electronic effects on target engagement .
- Salt Variations : Compare hydrochloride with other counterions (e.g., citrate or sulfate) to optimize bioavailability .
Safety and Handling
Q. What precautions are critical for safe handling and disposal of this compound in laboratory settings?
- Containment : Use fume hoods and electrostatic-safe containers to minimize airborne exposure and ignition risks .
- Decontamination : Collect spills with vacuum systems equipped with HEPA filters, and dispose of waste via licensed hazardous chemical facilities .
- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and respiratory protection (NIOSH-approved N95 masks) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
